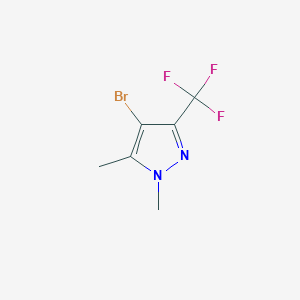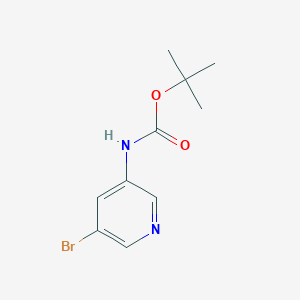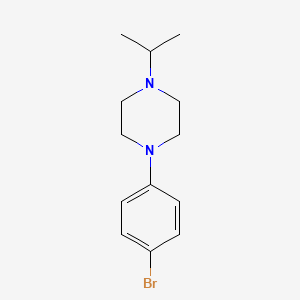![molecular formula C7H2BrClF2O2 B1279863 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole CAS No. 869188-52-3](/img/structure/B1279863.png)
5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" is a halogenated organic molecule that contains bromine, chlorine, and fluorine atoms attached to a benzo[d][1,3]dioxole ring system. This structure is of interest due to the presence of multiple halogens, which may influence its reactivity and physical properties, making it potentially useful in various chemical applications.
Synthesis Analysis
The synthesis of halogenated benzo[d][1,3]dioxole derivatives can be complex due to the reactivity of the halogens involved. In the context of related compounds, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was achieved from simple and inexpensive starting materials, indicating that the synthesis of halogenated dioxoles can be economically viable . Similarly, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo benzo[1,2,3]trichalcogenoles suggests that bromine substituents on the benzene ring can be strategically used for further functionalization .
Molecular Structure Analysis
The molecular structure of halogenated dioxoles is characterized by the presence of a dioxole ring, which is a 1,3-dioxole with two oxygen atoms bridging across a benzene ring. The addition of halogens like bromine and chlorine can significantly alter the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. X-ray crystallographic analysis has been used to confirm the structure of related compounds, which could be applied to determine the precise geometry of "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" .
Chemical Reactions Analysis
The presence of halogens in the benzo[d][1,3]dioxole ring system can lead to various chemical reactions. For instance, the chlorine atom in 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine is mentioned as a site for further functionalization through cross-coupling reactions . This suggests that the chlorine and bromine in "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" could also serve as reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated dioxoles are influenced by the nature and position of the halogen substituents. For example, the introduction of fluorine atoms can increase the stability of the benzodioxole fragment, as seen in medicinal chemistry research . The study of liquid crystal compounds with a 5,6-difluorobenzofuran core revealed that such structures exhibit a broad nematic range and high clearing points, indicating that the difluorobenzofuran moiety contributes to desirable liquid crystal properties . This information could be extrapolated to predict that "5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole" may also display unique physical properties due to its halogenation pattern.
Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Chemistry
- Application : “5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole” is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses are not provided in the source .
Palladium-Catalyzed Direct Arylations
- Field : Organic Chemistry
- Application : “5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole” is used in palladium-catalyzed direct arylation of heteroarenes .
- Method : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
- Results : The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-6-chloro-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZJIDYGRBKKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(O2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468327 |
Source


|
| Record name | 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole | |
CAS RN |
869188-52-3 |
Source


|
| Record name | 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

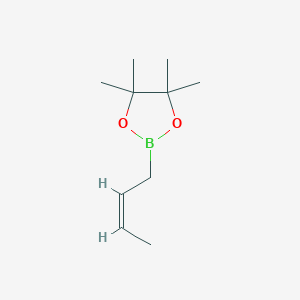
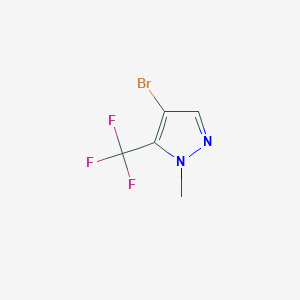



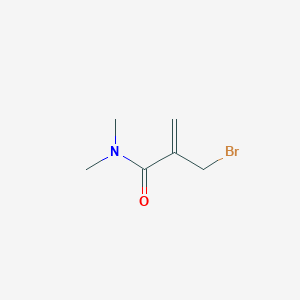



![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)
